1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone
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Overview
Description
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone is a heterocyclic compound that features a furan ring, a piperazine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, furan-2-carbaldehyde, is reacted with piperazine to form 4-(furan-2-ylmethyl)piperazine.
Formation of the Oxazole Derivative: Separately, 1,2-oxazole-3-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The piperazine derivative is then coupled with the oxazole acid chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form 1,2-oxazolidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1,2-oxazolidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Benzyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone
- 1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone
Uniqueness
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its biological activity and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-14(10-12-3-9-20-15-12)17-6-4-16(5-7-17)11-13-2-1-8-19-13/h1-3,8-9H,4-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGYTFKOGXWZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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